molecular formula C21H27ClN2O3S B2922643 3-chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955613-91-9

3-chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2922643
CAS No.: 955613-91-9
M. Wt: 422.97
InChI Key: JJMHPCMSCLOYQX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular structure integrates two pharmaceutically relevant motifs: the sulfonamide group, known for its ability to participate in hydrogen bonding and its prevalence in enzyme inhibitors, and the tetrahydroquinoline system, which is a common framework in compounds with demonstrated biological activity. The specific presence of the 3-chloro-4-methoxy substitution on the benzene ring and the N-propyl modification on the tetrahydroquinoline nitrogen offers opportunities for structure-activity relationship (SAR) studies and fine-tuning of physicochemical properties. Researchers can utilize this compound as a key intermediate in organic synthesis or as a building block for the development of novel chemical probes, particularly in the exploration of protein-ligand interactions where the sulfonamide moiety can serve as a coordinating group. Its application is relevant in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and in fundamental pharmacological research aimed at understanding ligand interactions with biological targets. This product is strictly for use by qualified laboratory professionals.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-20(17)24)10-11-23-28(25,26)18-7-9-21(27-2)19(22)15-18/h6-9,14-15,23H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHPCMSCLOYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a chloro and methoxy group on a benzenesulfonamide backbone, along with a tetrahydroquinoline moiety. This unique structure may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in inflammatory responses and signal transduction pathways .

In Vitro Studies

In vitro studies have demonstrated that related compounds can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects suggest that this compound may possess anti-inflammatory properties .

Biological Activity Data Table

The following table summarizes key findings from studies on the biological activity of related compounds:

Compound Target IC50 (µM) Effect Reference
Compound APDE40.14Anti-inflammatory
Compound BTNF-α0.25Cytokine inhibition
Compound CIL-60.30Cytokine inhibition

Case Study 1: Anti-inflammatory Effects

A study involving a related sulfonamide compound indicated significant reductions in inflammatory markers in animal models of asthma. The administration of the compound led to decreased eosinophil infiltration and improved lung function parameters .

Case Study 2: Neuroprotective Properties

Another investigation highlighted the neuroprotective effects of similar tetrahydroquinoline derivatives against oxidative stress-induced neuronal cell death. The mechanism was linked to the modulation of intracellular calcium levels and reduced reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Ring

  • 4-Methoxy Analogs: 4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide () lacks the 3-chloro substituent.
  • Fluorine-Substituted Analogs: 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide () replaces the 4-methoxy group with fluorine. Fluorine’s high electronegativity increases the compound’s polarity and may enhance hydrogen-bonding capacity compared to methoxy .

Modifications on the Tetrahydroquinoline Scaffold

  • Sulfonyl vs.
  • Positional Isomerism: 3-Chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide () substitutes the quinoline at the 7-position (vs. 6 in the target) and includes a 2-methoxyethyl group. This positional shift and hydrophilic substituent may alter receptor-binding geometry .

Chlorine Substitution Patterns

  • 2-Chloro Analogs: 2-Chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide () places chlorine at the 2-position, leading to steric and electronic differences. The ortho-substitution may hinder rotational freedom, affecting conformational stability .

Comparative Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents Predicted LogP*
Target Compound ~388.5 3-Cl, 4-OMe, propyl ~3.2
4-Methoxy Analog () 388.5 4-OMe, propyl ~2.8
3-Cl-4-Fluoro Sulfonyl Analog () ~430.0 3-Cl, 4-F, propylsulfonyl ~1.5
2-Chloro Analog () ~377.0 2-Cl, propyl ~3.0
7-Position Methoxyethyl Analog () 410.9 3-Cl, 4-OMe, 2-methoxyethyl (position 7) ~2.0

*LogP values estimated based on substituent contributions.

Electronic Effects and Hydrogen Bonding

  • The 3-chloro-4-methoxy combination in the target compound balances electron-withdrawing (Cl) and donating (OMe) effects, modulating sulfonamide acidity (pKa ~9-10).
  • Fluorine substitution () increases polarity but eliminates methoxy’s hydrogen-bond donor capacity .

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